R-Ahpia

Description

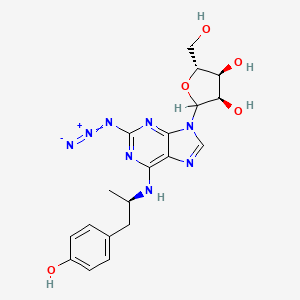

R-Ahpia (11-2-azido-N⁶-p-hydroxyphenylisopropyladenosine) is a photoactivatable adenosine receptor ligand derived from the selective A₁ adenosine receptor (A₁R) agonist R-PIA (R-N⁶-phenylisopropyladenosine) . It was developed as a covalent probe to study A₁R structure and function. The compound features an azido group positioned on the purine core, enabling irreversible binding to the receptor upon UV irradiation . This compound retains high affinity for A₁R (Ki = 1.5 nM) and agonist efficacy (EC₅₀ = 35 nM), comparable to its parent compound, R-PIA . After photoactivation, it covalently labels ~40% of A₁R binding sites, leading to persistent receptor activation and reduced cAMP levels in cellular assays . SDS-PAGE analysis of rat brain membranes labeled with radioiodinated ¹²⁵I-R-Ahpia reveals a single protein band at ~35 kDa, confirming its specificity for the A₁R ligand-binding subunit . Notably, this compound exhibits partial agonism at A₂AR, reducing the stimulatory effects of full agonists like NECA, which underscores its dual receptor interactions .

Properties

CAS No. |

98897-11-1 |

|---|---|

Molecular Formula |

C19H22N8O5 |

Molecular Weight |

442.4 g/mol |

IUPAC Name |

(3R,4S,5R)-2-[2-azido-6-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C19H22N8O5/c1-9(6-10-2-4-11(29)5-3-10)22-16-13-17(24-19(23-16)25-26-20)27(8-21-13)18-15(31)14(30)12(7-28)32-18/h2-5,8-9,12,14-15,18,28-31H,6-7H2,1H3,(H,22,23,24)/t9-,12-,14-,15-,18?/m1/s1 |

InChI Key |

UWPWCNXKEISFNC-KJMMEMRBSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NC2=C3C(=NC(=N2)N=[N+]=[N-])N(C=N3)C4C(C(C(O4)CO)O)O |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)O)NC2=C3C(=NC(=N2)N=[N+]=[N-])N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NC2=C3C(=NC(=N2)N=[N+]=[N-])N(C=N3)C4C(C(C(O4)CO)O)O |

Synonyms |

2-azido-N(6)-4-hydroxyphenylisopropyladenosine R-AHPIA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of R-Ahpia and Related Compounds

Key Comparisons

This compound vs. R-PIA: Both are adenosine-based A₁R agonists, but this compound introduces a photoactivatable azido group, enabling irreversible receptor labeling . R-PIA exhibits higher A₁R selectivity (>100-fold) compared to this compound (60-fold), which retains partial agonism at A₂AR . this compound’s covalent binding reduces cAMP levels persistently, unlike R-PIA’s transient effects .

This compound vs. APNEA: APNEA (adenosine derivative) is radioiodinated for labeling but lacks inherent photoactivation. This compound’s azido group allows direct covalent modification post-UV . Both label the ~35 kDa A₁R subunit, but this compound demonstrates higher irreversible binding efficiency (40% vs. APNEA’s undefined efficacy) .

This compound vs. Xanthine Antagonists (e.g., BW-A947U) :

- Xanthine derivatives (antagonists) bind to A₁R’s transmembrane domain III, while this compound (agonist) targets extracellular/intracellular loops .

- This compound’s partial A₂AR activity broadens its functional scope, whereas xanthine antagonists are purely inhibitory .

Research Findings

- Therapeutic Implications : this compound’s partial A₂AR agonism complicates its use in selective A₁R studies but provides insights into receptor crosstalk . In contrast, xanthine antagonists like BW-A947U are preferred for mapping antagonist-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.